Enantiomeric Specificity in Nucleoside Drug Synthesis
1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose (CAS 171866-30-1) provides the essential L-ribofuranose stereochemistry required for L-nucleoside antiviral agents, whereas the D-enantiomer 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose (CAS 22224-41-5) yields D-nucleosides with fundamentally different biological profiles. The D-enantiomer serves as the key intermediate for the antileukemia drug Clofarabine (2-chloro-2′-fluoro-deoxy-9-β-D-arabinofuranosyladenine) [1], while the L-enantiomer is the established precursor for anti-HBV L-nucleosides including L-FMAU (Clevudine) and L-dT (Telbivudine) [2]. In the L-FMAU synthetic route from L-arabinose, this L-enantiomer serves as the critical protected intermediate (compound 8, 2,3,5-O-tribenzoyl-1-O-acetyl-β-L-ribofuranose), enabling the subsequent bromination and condensation steps [3].
| Evidence Dimension | Stereochemical configuration and downstream drug target class |
|---|---|
| Target Compound Data | L-ribofuranose configuration; produces β-L-nucleosides for anti-HBV agents (L-FMAU, L-dT) |
| Comparator Or Baseline | D-ribofuranose configuration (CAS 22224-41-5); produces β-D-nucleosides for anticancer agents (Clofarabine) |
| Quantified Difference | Complete stereochemical inversion at all chiral centers (C1, C2, C3, C4); yields L-nucleosides vs. D-nucleosides with distinct therapeutic targets |
| Conditions | Downstream nucleoside glycosylation reactions with silylated pyrimidine or purine bases |
Why This Matters
Selection of the L-enantiomer is mandatory for accessing L-nucleoside antiviral candidates; the D-enantiomer cannot produce L-configured products regardless of reaction conditions.
- [1] Bonate PL, et al. Discovery and development of clofarabine: a nucleoside analogue for treating cancer. Nat Rev Drug Discov. 2006;5(10):855-863. View Source
- [2] Chu CK, et al. L-Nucleosides: antiviral activity and molecular mechanism. In: Antiviral Nucleosides. Elsevier; 2003:257-314. View Source
- [3] Du J, et al. A practical synthesis of L-FMAU from L-arabinose. Nucleosides Nucleotides Nucleic Acids. 2007;26(10-12):187-195. View Source
